N-(1-Methylethyl)-2-(2-phenylethyl)benzamide
Overview
Description
N-(1-Methylethyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core with an isopropyl group and a phenylethyl group attached to it. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-2-(2-phenylethyl)benzamide typically involves the reaction of 2-(2-phenylethyl)benzoic acid with isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylethyl)-2-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-Methylethyl)-2-(2-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methylethyl)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methylethyl)-2-(2-phenylethyl)benzamide: Unique due to its specific substitution pattern on the benzamide core.
N-(1-Methylethyl)-2-(2-phenylethyl)aniline: Similar structure but with an aniline group instead of a benzamide.
N-(1-Methylethyl)-2-(2-phenylethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
Uniqueness
This compound is unique due to its combination of an isopropyl group and a phenylethyl group attached to the benzamide core. This specific structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(2-phenylethyl)-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14(2)19-18(20)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEPAXHUCUROJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258758 | |
Record name | N-(1-Methylethyl)-2-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304674-36-0 | |
Record name | N-(1-Methylethyl)-2-(2-phenylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304674-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-2-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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